1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom and a 1,2-difluoro-1-phenylethyl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-3-(1,2-difluoroethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to enhance the efficiency and yield of the compound. These methods often incorporate advanced purification techniques to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common reagents used in these reactions include strong bases for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Medicine: Research into its potential therapeutic applications includes its use in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which 1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene can be compared with similar compounds such as:
1,3-Difluorobenzene: Lacks the chlorine substituent and has different reactivity and applications.
1-Chloro-2,5-difluorobenzene: Has a different substitution pattern on the benzene ring, leading to variations in chemical behavior and uses.
1-Chloro-2,4-difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
59888-12-9 |
---|---|
Molekularformel |
C14H11ClF2 |
Molekulargewicht |
252.68 g/mol |
IUPAC-Name |
1-chloro-3-(1,2-difluoro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H11ClF2/c15-13-8-4-7-12(9-13)14(17,10-16)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI-Schlüssel |
MTZSRIVYKRMIPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CF)(C2=CC(=CC=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.